molecular formula C15H11N3O4 B14405022 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one CAS No. 88353-22-4

3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one

Cat. No.: B14405022
CAS No.: 88353-22-4
M. Wt: 297.26 g/mol
InChI Key: ROSBHFRJPXLCDD-UHFFFAOYSA-N
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Description

3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a nitro group, a pyridinylmethylamino group, and a benzopyran core

Preparation Methods

The synthesis of 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one involves multiple steps, typically starting with the preparation of the benzopyran core. One common method involves the reaction of 3-nitrobenzaldehyde with 4-hydroxycoumarin under basic conditions to form the benzopyran core. This intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a suitable catalyst to introduce the pyridinylmethylamino group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process.

Chemical Reactions Analysis

3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.

Major products formed from these reactions include amino derivatives, substituted benzopyrans, and various functionalized pyridinylmethylamino compounds.

Scientific Research Applications

3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can bind to DNA, altering its structure and function, which can lead to the inhibition of DNA replication and transcription. This interaction is crucial for its anticancer activity, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

CAS No.

88353-22-4

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

3-nitro-4-(pyridin-3-ylmethylamino)chromen-2-one

InChI

InChI=1S/C15H11N3O4/c19-15-14(18(20)21)13(11-5-1-2-6-12(11)22-15)17-9-10-4-3-7-16-8-10/h1-8,17H,9H2

InChI Key

ROSBHFRJPXLCDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CN=CC=C3

Origin of Product

United States

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